2-Benzylbenzonitrile
Overview
Description
2-Benzylbenzonitrile is an organic compound with the molecular formula C14H11N. It is a member of the nitrile family, characterized by the presence of a cyano group (-CN) attached to a benzyl group. This compound is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Benzylbenzonitrile can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with sodium cyanide in the presence of a phase transfer catalyst. The reaction typically occurs under mild conditions, yielding this compound as the primary product .
Industrial Production Methods: In industrial settings, this compound is often produced via the ammoxidation of toluene derivatives. This process involves the reaction of toluene with ammonia and oxygen at elevated temperatures, typically between 400 to 450°C . The reaction is catalyzed by metal oxides, resulting in high yields of the desired nitrile compound.
Chemical Reactions Analysis
Types of Reactions: 2-Benzylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid derivatives.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The benzyl group can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is frequently used for the reduction of nitriles to amines.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Benzylamine.
Substitution: Halogenated or nitrated benzyl derivatives.
Scientific Research Applications
2-Benzylbenzonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Research has explored its potential as an intermediate in the synthesis of therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism by which 2-Benzylbenzonitrile exerts its effects involves interactions with specific molecular targets. The nitrile group can form coordination complexes with transition metals, influencing catalytic processes. Additionally, the benzyl group can participate in hydrophobic interactions with biological macromolecules, affecting their function and stability .
Comparison with Similar Compounds
Benzonitrile: Similar in structure but lacks the benzyl group.
2-Phenylbenzonitrile: Contains a phenyl group instead of a benzyl group.
Benzylcyanide: Similar but with a different substitution pattern on the benzene ring.
Uniqueness: 2-Benzylbenzonitrile is unique due to the presence of both a benzyl and a nitrile group, which imparts distinct chemical reactivity and biological activity. Its ability to form coordination complexes and participate in various organic reactions makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
2-benzylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N/c15-11-14-9-5-4-8-13(14)10-12-6-2-1-3-7-12/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSOWXPYKGFJBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30446038 | |
Record name | 2-benzylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30446038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56153-61-8 | |
Record name | 2-(Phenylmethyl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56153-61-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-benzylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30446038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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